

In-Depth Technical Guide: 4-Cyano-N-methoxy-N-methylbenzamide

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Compound of Interest

Compound Name: 4-Cyano-N-methoxy-N-methylbenzamide

Cat. No.: B040521

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CAS Number: 116332-64-0

This technical guide provides a comprehensive overview of **4-Cyano-N-methoxy-N-methylbenzamide**, a versatile Weinreb amide of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Properties and Data

4-Cyano-N-methoxy-N-methylbenzamide is a white solid compound.^[1] It belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids. A key feature of Weinreb amides is their ability to react with organometallic reagents to form ketones as stable intermediates, avoiding the over-addition that can occur with other carboxylic acid derivatives.^{[2][3][4]} This characteristic makes them invaluable reagents in organic synthesis.^[4]

The table below summarizes the key quantitative data for **4-Cyano-N-methoxy-N-methylbenzamide**.

Property	Value	Reference
CAS Number	116332-64-0	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	
Molecular Weight	190.20 g/mol	
Physical Form	Solid	
Purity	≥95%	
Storage Temperature	Room Temperature (sealed in dry conditions)	

Synthesis and Experimental Protocols

The synthesis of **4-Cyano-N-methoxy-N-methylbenzamide**, as a Weinreb amide, can be achieved from 4-cyanobenzoic acid. While a specific detailed protocol for this exact molecule is not readily available in the searched literature, a general and widely applicable experimental procedure for the synthesis of Weinreb amides from carboxylic acids is outlined below. This protocol is based on established methods for Weinreb amide formation.[\[2\]](#)[\[4\]](#)[\[5\]](#)

General Experimental Protocol for the Synthesis of **4-Cyano-N-methoxy-N-methylbenzamide** from 4-Cyanobenzoic Acid:

Objective: To synthesize **4-Cyano-N-methoxy-N-methylbenzamide** from 4-cyanobenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

Materials:

- 4-Cyanobenzoic acid
- N,O-Dimethylhydroxylamine hydrochloride
- Oxalyl chloride or Thionyl chloride
- Pyridine or Triethylamine (base)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

- Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous Magnesium sulfate or Sodium sulfate (for drying)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)

Procedure:

Step 1: Formation of the Acid Chloride

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoic acid in an excess of oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM.
- Add a catalytic amount of DMF.
- Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC).
- Remove the excess oxalyl chloride or thionyl chloride and solvent under reduced pressure to obtain the crude 4-cyanobenzoyl chloride.

Step 2: Formation of the Weinreb Amide

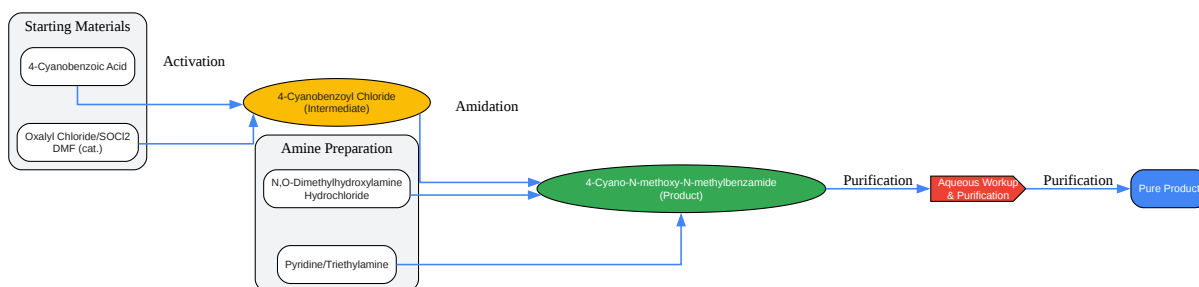
- In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM or THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a base, such as pyridine or triethylamine (approximately 2-3 equivalents), to the solution.

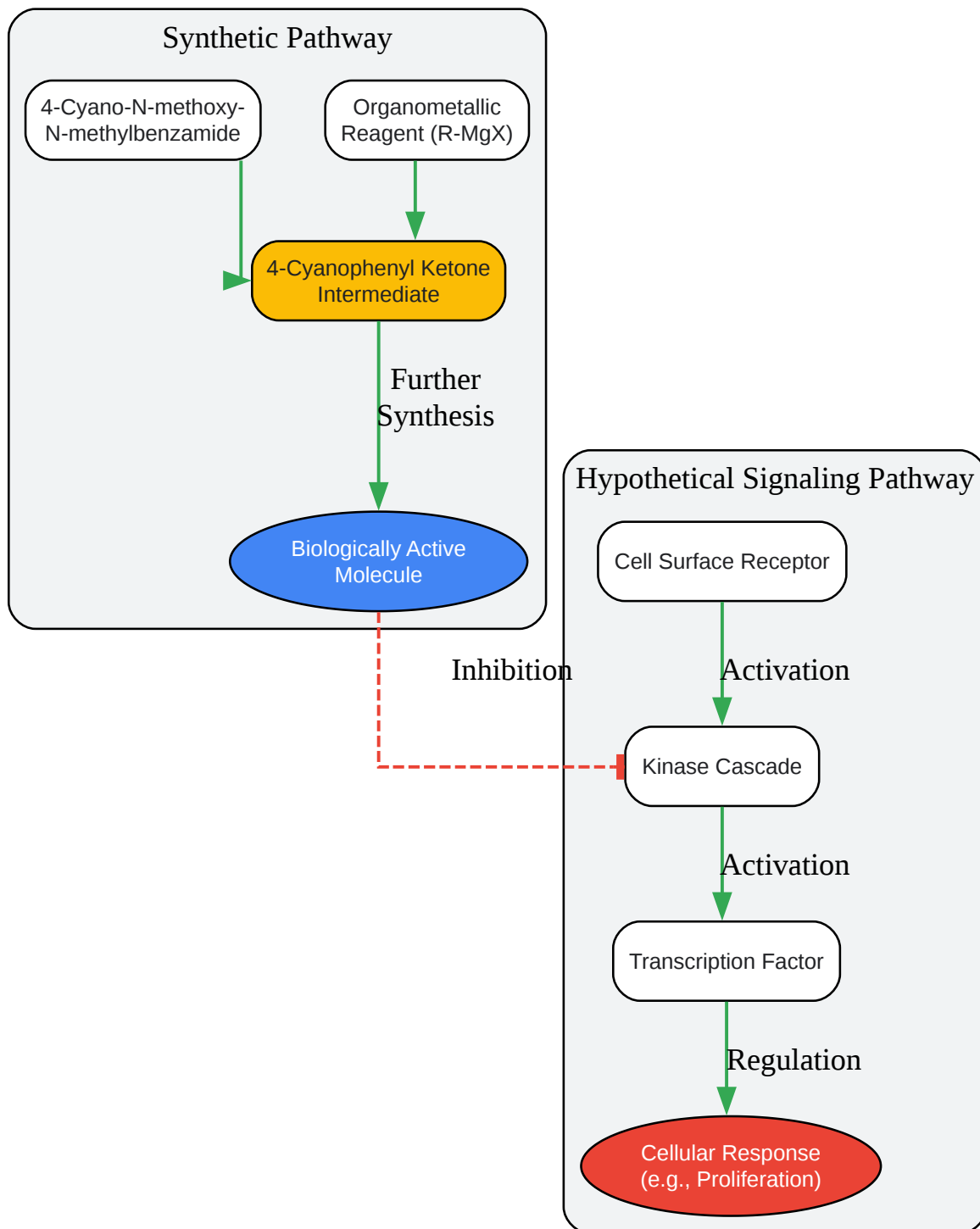
- Dissolve the crude 4-cyanobenzoyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).

Step 3: Workup and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it successively with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **4-Cyano-N-methoxy-N-methylbenzamide** by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Logical Workflow for Weinreb Amide Synthesis:





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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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